molecular formula C17H24BrFN2O2 B8158599 (2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester

(2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8158599
M. Wt: 387.3 g/mol
InChI Key: JKBNQQZOUWCYCW-GFCCVEGCSA-N
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Description

(2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative functionalized with a 3-bromo-5-fluorobenzyl substituent and a tert-butyl carbamate protective group. This compound is structurally classified as a piperazine-1-carboxylate ester, a scaffold widely utilized in medicinal chemistry due to its versatility in modulating pharmacokinetic properties and receptor interactions. The stereochemistry at the 2-position (R-configuration) and the bromo-fluoro aromatic substituent likely influence its reactivity, solubility, and biological activity, making it a valuable intermediate in drug discovery .

Key structural features:

  • Core: Piperazine ring with tert-butyl carbamate at position 1.
  • Substituents:
    • 2R-methyl group at position 2.
    • 3-Bromo-5-fluorobenzyl group at position 3.

Properties

IUPAC Name

tert-butyl (2R)-4-[(3-bromo-5-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-7-14(18)9-15(19)8-13)5-6-21(12)16(22)23-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBNQQZOUWCYCW-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The tert-butyl piperazine-1-carboxylate scaffold is common in pharmaceutical intermediates. Below is a comparative analysis of compounds with modifications to the aromatic or alkyl substituents:

Compound Name Substituents at Position 4 Key Structural Differences Synthesis Yield/Reactivity Notes
(2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester 3-Bromo-5-fluorobenzyl Bromo-fluoro aromatic group; chiral 2R-methyl High steric hindrance may reduce reactivity
4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 937014-34-1) 4-Bromo-2-fluorophenylsulfonyl Sulfonyl linker; electron-withdrawing group Enhanced stability due to sulfonyl group
4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1261234-91-6) 5-Bromo-thiophene-2-sulfonyl Thiophene ring; sulfur-containing substituent Potential for redox activity
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-Methylbenzyl Simple alkyl-aromatic substituent 98% yield via benzyl bromide alkylation
3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester 3-Oxo and 1-phenyl-ethyl groups Ketone functionality; branched alkyl chain 45% yield via NaH-mediated coupling
Key Observations:
  • Electron-Deficient Aromatic Groups : Bromo-fluoro or sulfonyl substituents (e.g., CAS 937014-34-1) increase electrophilicity, favoring nucleophilic substitution reactions.
  • Steric Effects: The 2R-methyl group in the target compound may hinder access to the piperazine nitrogen, reducing reactivity in reductive amination or alkylation steps compared to non-methylated analogs.
  • Synthetic Accessibility : Simple benzyl derivatives (e.g., tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate) achieve higher yields (98%) than halogenated or sulfonated analogs due to fewer steric and electronic challenges.

Functional Group Modifications in Piperazine Derivatives

Carbamate vs. Sulfonamide Protections
  • tert-Butyl Carbamate : Provides temporary protection for the piperazine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane).
  • Sulfonamide Derivatives : Compounds like 4-(4-bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester exhibit dual functionality, acting as both protecting groups and pharmacophores.
Chirality and Stereochemical Impact
  • The 2R-methyl group in the target compound introduces chirality, which can influence binding affinity in enantioselective biological targets. For example, (2S,5R)-4-benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1638744-26-9) demonstrates how stereochemistry affects crystallization and solubility.

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